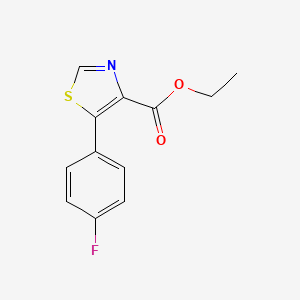
((1r,4r)-4-(Hydroxymethyl)cyclohexyl)methyl 4-chlorophenyl(phenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
((1r,4r)-4-(hydroxymethyl)cyclohexyl)methyl4-chlorophenyl(phenyl)carbamate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a cyclohexyl ring substituted with a hydroxymethyl group and a carbamate moiety attached to a chlorophenyl and phenyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ((1r,4r)-4-(hydroxymethyl)cyclohexyl)methyl4-chlorophenyl(phenyl)carbamate typically involves multiple steps:
Formation of the Cyclohexyl Ring: The cyclohexyl ring can be synthesized through a Diels-Alder reaction, followed by hydrogenation.
Introduction of the Hydroxymethyl Group: The hydroxymethyl group can be introduced via a hydroxymethylation reaction using formaldehyde and a suitable catalyst.
Formation of the Carbamate Moiety: The carbamate group can be formed by reacting the hydroxymethylcyclohexyl intermediate with 4-chlorophenyl isocyanate and phenyl isocyanate under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of ((1r,4r)-4-(hydroxymethyl)cyclohexyl)methyl4-chlorophenyl(phenyl)carbamate would involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to streamline the process and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid.
Reduction: The carbamate moiety can be reduced to form an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogenation with a palladium catalyst.
Substitution: Sodium hydroxide or other strong nucleophiles.
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
((1r,4r)-4-(hydroxymethyl)cyclohexyl)methyl4-chlorophenyl(phenyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of ((1r,4r)-4-(hydroxymethyl)cyclohexyl)methyl4-chlorophenyl(phenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
((1r,4r)-4-(hydroxymethyl)cyclohexyl)methyl4-chlorophenyl(phenyl)carbamate: Unique due to its specific substitution pattern and combination of functional groups.
((1r,4r)-4-(hydroxymethyl)cyclohexyl)methyl4-chlorophenyl(phenyl)urea: Similar structure but with a urea moiety instead of a carbamate.
((1r,4r)-4-(hydroxymethyl)cyclohexyl)methyl4-chlorophenyl(phenyl)amide: Similar structure but with an amide moiety instead of a carbamate.
Uniqueness
The uniqueness of ((1r,4r)-4-(hydroxymethyl)cyclohexyl)methyl4-chlorophenyl(phenyl)carbamate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C21H24ClNO3 |
|---|---|
Poids moléculaire |
373.9 g/mol |
Nom IUPAC |
[4-(hydroxymethyl)cyclohexyl]methyl N-(4-chlorophenyl)-N-phenylcarbamate |
InChI |
InChI=1S/C21H24ClNO3/c22-18-10-12-20(13-11-18)23(19-4-2-1-3-5-19)21(25)26-15-17-8-6-16(14-24)7-9-17/h1-5,10-13,16-17,24H,6-9,14-15H2 |
Clé InChI |
SOTUVEZYMKEAIA-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CCC1CO)COC(=O)N(C2=CC=CC=C2)C3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


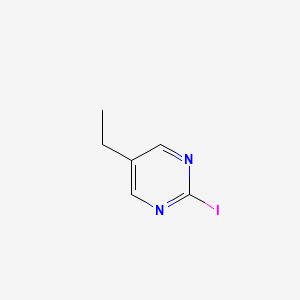

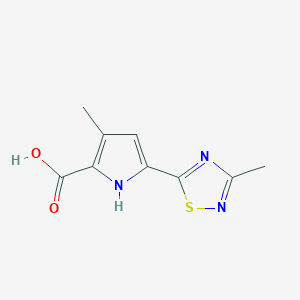
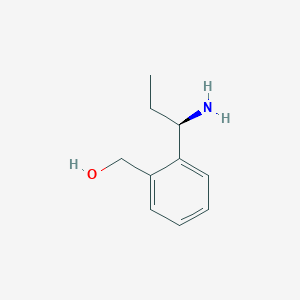
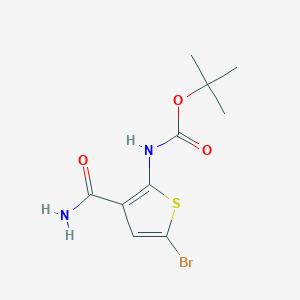


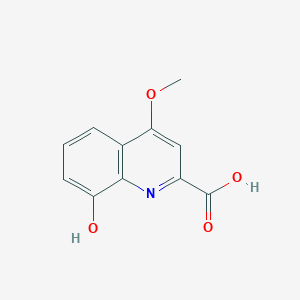
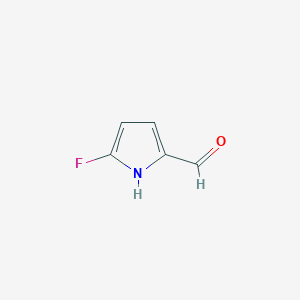
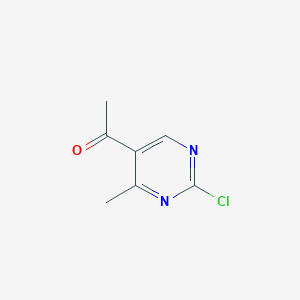

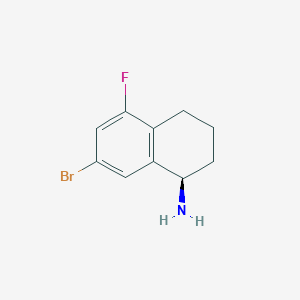
![7-Bromo-4-chloropyrrolo[1,2-A]quinoxaline](/img/structure/B13031678.png)
